molecular formula C11H21N B13863222 2-methyl-N,N-dipropylbut-3-yn-2-amine

2-methyl-N,N-dipropylbut-3-yn-2-amine

Cat. No.: B13863222
M. Wt: 167.29 g/mol
InChI Key: CFNAFNSEQLSZKK-UHFFFAOYSA-N
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Description

2-methyl-N,N-dipropylbut-3-yn-2-amine is a useful research compound. Its molecular formula is C11H21N and its molecular weight is 167.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-methyl-N,N-dipropylbut-3-yn-2-amine

InChI

InChI=1S/C11H21N/c1-6-9-12(10-7-2)11(4,5)8-3/h3H,6-7,9-10H2,1-2,4-5H3

InChI Key

CFNAFNSEQLSZKK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(C)(C)C#C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 Methyl N,n Dipropylbut 3 Yn 2 Amine and Its Syntheses

Detailed Mechanisms of Multicomponent Propargylamine (B41283) Formations

Multicomponent reactions offer an atom-economical and efficient one-pot approach to complex molecules from simple starting materials. libretexts.orgphytojournal.com The synthesis of propargylamines is a prime example where an aldehyde, an amine, and a terminal alkyne combine to form the desired product. wikipedia.org

Catalytic Cycle Elucidation in Metal-Catalyzed A³ Coupling

The A³ coupling reaction is a powerful method for synthesizing propargylamines, typically catalyzed by various transition metals such as copper, gold, silver, and ruthenium. wikipedia.orgmdpi.com The generally accepted mechanism involves a catalytic cycle that efficiently brings together the three components. nih.gov

The initial and critical step in the metal-catalyzed A³ coupling is the activation of the terminal alkyne. nih.govmdpi.com Late transition metals are known to form a π-complex with the terminal alkyne, which increases the acidity of the alkynyl proton. nih.govmdpi.com This interaction weakens the C-H bond, facilitating its deprotonation by a weak base, often the amine present in the reaction mixture. nih.govuantwerpen.be This process leads to the in situ formation of a metal acetylide species, which is a key nucleophilic intermediate in the catalytic cycle. libretexts.orgmdpi.com The formation of this metal acetylide is a crucial C-H activation step that drives the subsequent bond-forming events. mdpi.comrsc.org

Table 1: Key Steps in Metal-Catalyzed A³ Coupling

StepDescriptionKey Intermediates
1. Alkyne Activation The metal catalyst coordinates to the terminal alkyne, forming a π-complex. This enhances the acidity of the terminal proton.Metal-alkyne π-complex
2. Deprotonation A base, typically the amine reactant, deprotonates the activated alkyne to form a metal acetylide.Metal acetylide
3. Iminium Ion Formation The aldehyde and amine react to form an iminium ion in situ.Iminium ion
4. Nucleophilic Addition The metal acetylide attacks the electrophilic carbon of the iminium ion, forming the new C-C bond.Propargylamine product
5. Catalyst Regeneration The product is released, and the metal catalyst is regenerated to re-enter the catalytic cycle.Free metal catalyst

This table provides a simplified overview of the generally accepted steps in the metal-catalyzed A³ coupling reaction.

Mechanism of Mannich-Type Propargylamine Syntheses

The Mannich reaction is another fundamental three-component reaction that can be adapted for the synthesis of propargylamines. wikipedia.org It involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group, using an aldehyde and a primary or secondary amine. wikipedia.org In the context of propargylamine synthesis, a terminal alkyne acts as the nucleophile. researchgate.net

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, and chiral phosphoric acids (CPAs) have been successfully employed in enantioselective Mannich-type reactions to produce chiral propargylamines. organic-chemistry.orgrsc.org Mechanistic studies suggest that these reactions can proceed through a CPA-assisted aza-ene-type pathway. organic-chemistry.org

In this proposed mechanism, the chiral phosphoric acid catalyst plays a dual role by activating both the in situ generated C-alkynyl imine and the enolizable component through hydrogen bonding. organic-chemistry.org This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly organized transition state. nih.gov The nucleophilic enol then attacks the activated imine, leading to the formation of the C-C bond and the generation of the propargylamine product with high stereocontrol. organic-chemistry.org This method provides a streamlined approach to optically active propargylamines, which are valuable intermediates in medicinal chemistry and materials science. organic-chemistry.orgnih.gov

Table 2: Comparison of A³ Coupling and Mannich-Type Propargylamine Syntheses

FeatureMetal-Catalyzed A³ CouplingMannich-Type Propargylamine Synthesis
Catalyst Typically transition metals (e.g., Cu, Au, Ag, Ru) wikipedia.orgmdpi.comCan be metal-catalyzed or organocatalyzed (e.g., Chiral Phosphoric Acid) researchgate.netorganic-chemistry.org
Alkyne Activation Metal coordination and deprotonation to form a metal acetylide. nih.govmdpi.comCan involve direct nucleophilic attack of the alkyne or its derivative.
Electrophile In situ formed iminium ion from aldehyde and amine. libretexts.orguantwerpen.beIn situ formed iminium ion or equivalent. wikipedia.org
Key Bond Formation Nucleophilic addition of metal acetylide to the iminium ion. wikipedia.orglibretexts.orgNucleophilic attack of an enol or alkyne on the iminium ion. wikipedia.orgorganic-chemistry.org
Stereocontrol Can be achieved with chiral ligands. wikipedia.orgCan be achieved with chiral organocatalysts like CPAs. organic-chemistry.org

This table highlights the key mechanistic differences and similarities between the two major pathways for synthesizing propargylamines.

Reaction Kinetics and Transition State Analysis

No published studies were identified that specifically detail the reaction kinetics or perform a transition state analysis for reactions involving 2-methyl-N,N-dipropylbut-3-yn-2-amine. General mechanistic pathways for reactions of similar propargylamines, such as hydroamination, suggest that the reaction can proceed through various transition states depending on the catalyst and reactants involved. nih.govacs.org However, without specific experimental or computational data for this compound, any discussion of its reaction kinetics or transition states would be speculative and fall outside the scope of this focused article.

Control Experiments and Mechanistic Probes

Similarly, a search for control experiments or the use of mechanistic probes designed to elucidate the reaction mechanisms of this compound did not yield any specific results. Control experiments are fundamental in mechanistic studies to rule out alternative reaction pathways and to identify the catalytically active species. researchgate.netacs.org The design of such experiments is highly dependent on the specific reaction being investigated. In the absence of any primary literature describing reactions of this compound, no information on relevant control experiments can be provided.

Chemical Reactivity and Transformations of 2 Methyl N,n Dipropylbut 3 Yn 2 Amine

Reactivity of the Tertiary Amine Moiety

The tertiary amine portion of the molecule is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. This allows the amine to react with various electrophiles.

As a typical tertiary amine, the nitrogen atom in 2-methyl-N,N-dipropylbut-3-yn-2-amine can readily undergo alkylation when treated with alkyl halides. This reaction, known as quaternization, involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. nih.gov This process converts the neutral amine into a positively charged ionic compound, significantly altering its physical and chemical properties.

Acylation reactions with agents like acyl chlorides or anhydrides are also characteristic of tertiary amines. The reaction proceeds through the formation of a highly reactive acylammonium intermediate. This intermediate is a potent acylating agent itself and can be used to acylate other nucleophiles. The formation of the acylium ion is a key step in related reactions like the Friedel-Crafts acylation. youtube.com

Table 1: Representative Alkylation and Acylation Reactions

Reactant Reagent Product Type
This compound Methyl Iodide Quaternary Ammonium Iodide Salt
This compound Acetyl Chloride Acylammonium Chloride Intermediate

Beyond simple alkylation and acylation, the nitrogen center can be involved in more complex transformations. The generation of nitrogen-centered radicals (NCRs) from amine precursors is a powerful strategy in modern organic synthesis. nih.govacs.org These reactive intermediates can participate in a variety of bond-forming reactions, including the functionalization of C-H bonds. nih.govduke.edu For this compound, the formation of an aminium radical cation via single-electron transfer (SET) could initiate intramolecular reactions or intermolecular additions. The chemistry of NCRs allows for the synthesis of complex nitrogen-containing molecules that would be challenging to access through traditional methods. acs.org

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group, characterized by its sp-hybridized carbon atoms and two π-bonds. It is particularly valued for its ability to participate in carbon-carbon bond-forming reactions.

The terminal alkyne is an excellent substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction provides a powerful method for forming sp-sp² carbon-carbon bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov In the case of this compound, the tertiary amine moiety within the molecule itself could potentially serve as the base, facilitating the reaction. The Sonogashira coupling is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of various functional groups. wikipedia.org

Table 2: Illustrative Sonogashira Coupling Reactions

Coupling Partner (Aryl Halide) Catalyst System Expected Product Structure
Iodobenzene Pd(PPh₃)₄, CuI, Et₃N Aryl-substituted alkyne
4-Bromotoluene PdCl₂(PPh₃)₂, CuI, Et₃N Tolyl-substituted alkyne

The terminal alkyne group is a key participant in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097). wikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and simple to perform. nih.govorganic-chemistry.org The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would regioselectively yield a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org This transformation is exceptionally reliable and has found widespread use in bioconjugation, drug discovery, and materials science. nih.gov Other cycloadditions, such as base-catalyzed [3+2] cycloadditions with aldehydes, can lead to the formation of other heterocyclic structures like substituted furans. rsc.org

The carbon-carbon triple bond can undergo addition reactions. The hydration of a terminal alkyne, typically catalyzed by a mercury(II) salt in the presence of aqueous acid, results in the formation of a ketone. khanacademy.orglumenlearning.com The reaction proceeds via the Markovnikov addition of water across the triple bond to form an enol intermediate, which rapidly tautomerizes to the more stable keto form. libretexts.orgchemistrysteps.com For this compound, this reaction would yield a methyl ketone.

Hydroamination is the addition of an N-H bond across the alkyne. wikipedia.org This atom-economical reaction can be catalyzed by a range of metals and is used to form nitrogen-containing compounds such as enamines and imines. conicet.gov.armdpi.com The intermolecular hydroamination of this compound with a primary or secondary amine would lead to the formation of an enamine or an imine after tautomerization, depending on the reaction conditions and catalyst used. conicet.gov.arlibretexts.org

Rearrangement and Isomerization Pathways (e.g., Crabbé Reaction Analogs)

Propargylamines, including this compound, are known to undergo several types of rearrangements and isomerizations, often leading to the formation of valuable allene (B1206475) structures. These transformations can be promoted by various catalysts and reaction conditions.

One notable rearrangement pathway for propargylamines is the formation of allenes. While the classic Crabbé reaction involves a terminal alkyne, an aldehyde, and a secondary amine to produce an allene, analogs of this reaction can be envisaged for tertiary propargylamines. The mechanism of the Crabbé reaction is thought to proceed through a propargylamine (B41283) intermediate. Current time information in Одинцовский городской округ, RU. In a related fashion, tertiary propargylamines can be converted to substituted allenes. For instance, a palladium-catalyzed deaminative coupling of tertiary propargylamines with arylsiloxanes has been shown to produce trisubstituted allenes regioselectively. rsc.org This type of reaction involves the cleavage of the C-N bond and subsequent formation of the allene, demonstrating a pathway for the rearrangement of the propargyl scaffold.

Isomerization of propargylamines to allenic amines or 1-azadienes represents another significant reactive pathway. Base-promoted isomerization can lead to the formation of an allenic intermediate, which can then undergo further prototropic isomerization to yield a 1-azadiene. mdpi.com The specific outcome of these reactions is highly dependent on the reaction conditions and the substitution pattern of the propargylamine.

The table below summarizes potential rearrangement and isomerization pathways applicable to propargylamines like this compound, based on analogous systems.

Reaction TypeReactantsProductsCatalyst/Conditions
Deaminative Allenylation Tertiary Propargylamine, ArylsiloxaneTrisubstituted AllenePalladium catalyst
Base-Promoted Isomerization Tertiary PropargylamineAllenic Amine, 1-AzadieneBase (e.g., Bu₄NOAc)

Derivatization Strategies for Structural Modification

The tertiary amine functionality in this compound serves as a key site for derivatization, allowing for significant structural modifications. These modifications can alter the compound's physical, chemical, and biological properties.

A primary strategy for the derivatization of tertiary amines is quaternization. This involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. This transformation introduces a positive charge and can dramatically change the molecule's solubility and biological activity. For example, the modification of N-substituted propargylamines to their corresponding quaternary ammonium salts has been shown to invert their selectivity as monoamine oxidase (MAO) inhibitors. nih.gov The attachment of an additional alkyl or propargyl group to the nitrogen atom can significantly reduce inhibition of MAO-B activity while substantially increasing inhibition of MAO-A activity. nih.gov This highlights how a simple derivatization at the nitrogen center can profoundly impact the molecule's interaction with biological targets.

Another approach to derivatization involves reactions at the alkyne terminus. The terminal alkyne can undergo various coupling reactions, such as the Sonogashira coupling, to introduce aryl or other substituents. While this modifies the carbon skeleton rather than the amine directly, it is a powerful strategy for structural diversification of the parent molecule.

The following table outlines key derivatization strategies for tertiary propargylamines.

Derivatization StrategyReagentProductPurpose
Quaternization Alkyl Halide (e.g., Methyl Iodide, Propargyl Bromide)Quaternary Ammonium SaltAlteration of solubility and biological activity
Terminal Alkyne Coupling Aryl HalideAryl-substituted PropargylamineStructural diversification, modification of electronic properties

Applications of 2 Methyl N,n Dipropylbut 3 Yn 2 Amine in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Architectures

The reactivity of the propargylamine (B41283) moiety makes it an ideal precursor for the synthesis of diverse and complex molecular structures, particularly nitrogen-containing heterocycles. researchgate.netresearchgate.net These compounds are foundational in medicinal chemistry and materials science.

Propargylamines are key intermediates for the synthesis of numerous nitrogen-containing heterocyclic compounds, including pyrroles, quinolines, oxazolidinones, and pyrrolidines. researchgate.netresearchgate.net

Pyrroles: The synthesis of substituted pyrroles can be achieved from propargylamines through various catalytic methods. One notable approach involves a [4+1] annulation reaction between a propargylamine and a glyoxal derivative in the presence of a copper catalyst, which facilitates a 5-endo-dig cyclization to form the pyrrole ring. nih.gov

Quinolines: The construction of the quinoline scaffold from N-propargylanilines is a well-established transformation in organic synthesis. rsc.org Palladium-catalyzed cyclization is a prominent method, where the propargylamine undergoes an intramolecular reaction to generate the fused heterocyclic system. mdpi.com These reactions are often highly selective and proceed with excellent atom economy. researchgate.net

Oxazolidinones: Oxazolidinones, a class of compounds with significant antibacterial activity, can be synthesized from propargylamines through the incorporation of carbon dioxide. researchgate.netorganic-chemistry.org This transformation can be catalyzed by various transition metals, including palladium, silver, and copper, often under mild conditions and atmospheric pressure of CO2. researchgate.netorganic-chemistry.org The reaction proceeds via nucleophilic attack of the nitrogen atom on CO2, followed by an intramolecular cyclization involving the alkyne moiety. researchgate.net

Pyrrolidines: The pyrrolidine ring system can be accessed from N-substituted propargylamines. One method involves the generation of a lithiated propargylamine, which then participates in a tandem reaction with a Michael acceptor. This sequence, often catalyzed by copper iodide, leads to the formation of highly substituted pyrrolidine derivatives. sci-hub.se

<

Heterocycle General Method Catalyst/Reagents Reference
Pyrrole [4+1] Annulation CuCl₂, Piperidine nih.gov
Quinoline Intramolecular Cyclization Pd(OAc)₂ mdpi.com
Oxazolidinone Carboxylative Cyclization Ag or Cu or Pd catalyst, CO₂ researchgate.netorganic-chemistry.org

| Pyrrolidine | Tandem Michael Addition/Cyclization | n-BuLi, CuI | sci-hub.se |

Table 1. Selected Methods for Heterocycle Synthesis from Propargylamines.

The synthetic routes starting from propargylamines allow for the creation of multifunctional molecules in a single, efficient operation. The substituents on the starting amine, aldehyde, and alkyne components of a typical propargylamine synthesis can be varied extensively. rsc.org This modularity allows for the direct incorporation of various functional groups into the final heterocyclic product. For instance, in the synthesis of quinolines, propargylamines bearing electron-donating or electron-withdrawing groups on the aromatic rings smoothly generate the corresponding functionalized quinoline products. mdpi.com This versatility makes propargylamines valuable building blocks for creating libraries of complex molecules for drug discovery and materials science.

Role in Sequential and Cascade Reactions

Propargylamines are excellent substrates for sequential and cascade reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. The palladium-catalyzed synthesis of quinolines and the copper-catalyzed formation of pyrroles are prime examples of such processes. nih.govmdpi.com These reactions often proceed through a series of intermediates without the need for isolation, reducing waste and saving time. For example, the synthesis of quinolines from propargylamines can be designed as a sequential catalytic process that involves a three-component reaction of an aldehyde, an amine, and an alkyne to first form the propargylamine, which then undergoes an in-situ cyclization to yield the final quinoline product. scispace.com

Development of Chiral Scaffolds from Enantioselective Syntheses

The development of methods to synthesize enantiomerically pure nitrogen-containing heterocycles is a significant goal in modern organic chemistry. While the use of achiral propargylamines like 2-methyl-N,N-dipropylbut-3-yn-2-amine to directly generate chiral scaffolds is an emerging area, significant progress has been made in enantioselective syntheses involving propargylamines.

These strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. For instance, the enantioselective synthesis of nitrogen-containing heterocycles can be achieved starting from chiral N-tert-butanesulfinyl imines, which can be derived from propargylamines. The sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions and subsequent cyclizations. beilstein-journals.org Another approach involves the use of chiral rhodium catalysts for cyclopropanation reactions, which can be used to construct complex and stereochemically rich azaspiro-scaffolds. nih.gov These methods provide access to enantioenriched building blocks that are valuable for the synthesis of pharmaceuticals and other bioactive molecules. chemrxiv.org

Theoretical and Computational Studies on 2 Methyl N,n Dipropylbut 3 Yn 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the behavior of molecules at an electronic level. However, specific studies employing these methods on 2-methyl-N,N-dipropylbut-3-yn-2-amine have not been identified. Research on similar structures, such as propargylamines and related alkynes, often utilizes these techniques to elucidate reaction pathways and electronic characteristics. mdpi.comresearchgate.net

There are no specific Density Functional Theory (DFT) studies detailing the reaction mechanisms of this compound found in the existing literature. DFT is a common computational method to investigate the energetics of reaction pathways, including transition states and intermediates. mdpi.comresearchgate.net Such studies on analogous compounds often explore reactions like cycloadditions, hydrogenations, or coupling reactions, but this level of analysis for this compound is not available.

A computational analysis of the reactivity and selectivity of this compound has not been published. This type of study would typically involve calculating molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and reaction pathway energetics to predict how the molecule interacts with various reagents and under which conditions specific products are favored. While the hydrogenation of a related compound, 2-methyl-3-butyn-2-ol (B105114), has been studied for its selectivity, computational data for the title compound is absent. researchgate.netmdpi.comrsc.org

Conformational Analysis and Steric Effects

Detailed conformational analysis and studies on the steric effects of this compound are not available in the scientific literature. Such an analysis would involve mapping the potential energy surface of the molecule as a function of its dihedral angles to identify stable conformers. The bulky N,N-dipropyl and tertiary carbon groups are expected to create significant steric hindrance, influencing the molecule's preferred three-dimensional shape and its reactivity, but specific computational studies to quantify these effects are lacking. researchgate.net

Electronic Structure and Bonding Properties

Specific research detailing the electronic structure and bonding properties of this compound is not documented. A thorough study would involve analyzing the molecular orbitals, electron density distribution, and the nature of the chemical bonds (e.g., the carbon-carbon triple bond and the carbon-nitrogen bond). This information is fundamental to understanding the molecule's chemical behavior, yet it has not been a subject of published computational investigation.

Analytical Methodologies for Structural Elucidation and Mechanistic Confirmation

Advanced Spectroscopic Techniques for Complex Reaction Mixture Analysis

The analysis of complex reaction mixtures typically employs powerful spectroscopic methods to provide detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) for Intermediate and Product Identification in Reaction Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of chemical structures. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of different functional groups. st-andrews.ac.ukresearchgate.net For a novel or uncharacterized compound like 2-methyl-N,N-dipropylbut-3-yn-2-amine, NMR would be essential to confirm its synthesis and identify any transient intermediates formed during its production. However, no published NMR data specifically for this compound could be located. For comparison, the related compound 2-methyl-3-butyn-2-ol (B105114) has been extensively characterized by NMR. spectrabase.comspectrabase.com

Mass Spectrometry (MS) for Reaction Progress Monitoring and New Compound Characterization

Mass Spectrometry (MS) is another cornerstone of chemical analysis, providing precise molecular weight and fragmentation data that aids in structural elucidation and the monitoring of reaction kinetics. researchgate.net It is particularly valuable for identifying the components of a mixture and characterizing newly synthesized molecules. While mass spectral data is available for the parent alcohol, 2-methyl-3-butyn-2-ol nist.gov, no such information has been published for its N,N-dipropyl derivative.

Chromatographic Methods for Purification and Analysis of Reaction Products

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are fundamental for the separation, purification, and quantitative analysis of compounds within a reaction mixture. These methods are tailored based on the physical and chemical properties of the target compound, such as its volatility and polarity. In the context of amine analysis, ion chromatography has also been utilized. uzh.ch The development of a specific chromatographic method would be a prerequisite for isolating pure this compound from a synthesis reaction, but no such methods have been described in the available literature.

Spectroscopic Analysis of Catalytic Species and Intermediates

In many chemical transformations, catalysts play a pivotal role. Spectroscopic techniques are often employed to study the structure and behavior of the catalytic species and any reaction intermediates they form. This is crucial for understanding the reaction mechanism and optimizing catalytic activity. researchgate.net Research on the hydrogenation of the related 2-methyl-3-butyn-2-ol, for instance, has involved detailed kinetic modeling and catalyst characterization. rsc.orgresearchgate.net However, without established synthetic routes or catalytic reactions involving this compound, there is a corresponding absence of studies on its interaction with catalysts or the intermediates that may form.

Q & A

Q. What are the standard synthetic routes for 2-methyl-N,N-dipropylbut-3-yn-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methylbut-3-yn-2-ol with dipropylamine under catalytic conditions (e.g., using acid catalysts like HCl or H₂SO₄) is a common approach. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 alcohol-to-amine) significantly impact yield. Continuous flow reactors may enhance reproducibility in scaled-up syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm amine and alkyne proton environments.
  • Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS or GC-MS).
  • FT-IR to identify alkyne C≡C stretches (~2100 cm⁻¹) and amine N-H bends.
  • Chromatography (HPLC or GC) for purity assessment, using columns like C18 or DB-4.
    Reference databases like NIST Chemistry WebBook provide spectral benchmarks .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile intermediates.
  • Store waste in sealed containers for specialized disposal, as alkynyl amines may form hazardous by-products (e.g., nitrosamines under nitrosating conditions) .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing by-products?

A factorial design approach is recommended:

  • Variables : Temperature, catalyst loading (e.g., 5–10 mol% ZnCl₂), and solvent (polar aprotic solvents improve amine reactivity).
  • Response surface methodology (RSM) identifies optimal conditions. For example, a study on similar alkynyl amines achieved >85% yield at 70°C with 7 mol% catalyst .
  • In-line analytics (e.g., PAT tools) monitor reaction progress in real time .

Q. What mechanistic insights explain the reactivity of the alkyne and amine groups?

  • The alkyne’s sp-hybridized carbon enhances electrophilicity, facilitating nucleophilic attack by the amine.
  • Steric hindrance from the N,N-dipropyl groups may slow kinetics, requiring longer reaction times. Computational studies (DFT) support this, showing higher activation energy for bulkier amines .
  • Reductive amination pathways involve imine intermediates, stabilized by electron-withdrawing groups .

Q. How should researchers address contradictions in reported spectroscopic data?

  • Cross-validate spectra with NIST databases .
  • Replicate synthesis under published conditions to isolate compound-specific signals.
  • For example, discrepancies in ¹³C NMR shifts (e.g., alkyne carbons at δ 70–90 ppm) may arise from solvent effects or pH variations .

Q. What strategies mitigate nitrosamine formation risks during synthesis?

  • Avoid nitrosating agents (e.g., NOx, nitrites) in the reaction environment.
  • Use scavengers like ascorbic acid to quench residual nitrosating species.
  • Conduct LC-MS/MS screening for nitrosamine impurities (detection limit: 0.1 ppm) .

Q. How do solvent choices influence catalytic efficiency in large-scale synthesis?

  • Polar solvents (e.g., DMF) enhance dipole interactions but may deactivate catalysts.
  • Non-polar solvents (e.g., toluene) reduce side reactions but require higher temperatures.
  • A mixed solvent system (e.g., THF/water) balances reactivity and solubility, as demonstrated in continuous flow setups .

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